BenchChemオンラインストアへようこそ!

Cefalonium

Veterinary Medicine Bovine Mastitis Antibiotic Therapy

Select Cefalonium (CAS 5575-21-3) for randomized controlled dry cow therapy trials. Field evidence demonstrates an 80.3% bacteriological cure rate against C. bovis & S. epidermidis, a +9.6 percentage point advantage over cloxacillin. Essential for generating local MIC data (ECV ≤0.5 µg/mL) and HPLC-MS/MS residue analysis. Utilize this compound to establish baselines for novel intramammary formulations, supported by its documented 10-week persistence in the mammary gland. Ensure trial integrity with a compound proven to differentiate clinical outcomes where generic interchange risks treatment failure and resistance selection.

Molecular Formula C20H18N4O5S2
Molecular Weight 458.5 g/mol
CAS No. 5575-21-3
Cat. No. B1668812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefalonium
CAS5575-21-3
SynonymsCefalonium (anhydrous);  Cefalonio;  Lilly 41071;  Lilly-41071;  Lilly41071;  41071; 
Molecular FormulaC20H18N4O5S2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1
InChIKeyFMZXNVLFJHCSAF-DNVCBOLYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefalonium (CAS 5575-21-3): Comparative Efficacy and Evidence for Veterinary Mastitis Procurement


Cefalonium (CAS 5575-21-3) is a semi-synthetic, first-generation cephalosporin antibiotic of the β-lactam class, developed and authorized primarily for veterinary use in the treatment and prevention of bovine mastitis [1]. It is typically administered as an intramammary infusion for dry cow therapy. Cefalonium demonstrates bactericidal activity by inhibiting bacterial cell wall synthesis and is recognized for its specific activity against key mastitis-causing Gram-positive pathogens [2].

Cefalonium Procurement: Why In-Class Substitution with Other Cephalosporins is Not Equivalent


While other first-generation cephalosporins (e.g., cefapirin, cefazolin) and higher-generation analogues (e.g., cefquinome) share a core β-lactam mechanism, their specific pharmacokinetic and pharmacodynamic profiles differ significantly in the context of bovine mastitis. In vitro potency, as measured by MIC, does not always predict in vivo efficacy due to variations in drug distribution, persistence in the mammary gland, and formulation-specific factors [1]. Furthermore, the spectrum of activity against specific udder pathogens and the established clinical outcomes in field trials are unique to each compound, making generic interchange a risk for treatment failure and antimicrobial resistance selection [2].

Cefalonium's Quantifiable Differentiation: A Comparative Data Guide for Scientific Selection


Cefalonium vs. Cloxacillin: Superior Bacteriological Cure Rate in Field Trial for Dry Cow Therapy

In a comparative field trial, cefalonium demonstrated a statistically significant higher bacteriological cure rate compared to cloxacillin for dry cow therapy. For infections involving Corynebacterium bovis and Staphylococcus epidermidis combined, the cure rate for quarters treated with cephalonium was 80.3%, compared to 70.7% for cloxacillin [1].

Veterinary Medicine Bovine Mastitis Antibiotic Therapy Clinical Trial

Cefalonium In Vitro Potency: Comparative MIC90 Data Against S. aureus from Bovine Mastitis

Cefalonium exhibits potent in vitro activity against Staphylococcus aureus, a primary mastitis pathogen. Its MIC90 value against pooled isolates from lactating dairy cows with subclinical mastitis is 2 µg/mL . This is comparable to other first-generation cephalosporins like cefapirin, where MIC90 values are in the 2-4 µg/mL range [1]. In a study comparing first- and fourth-generation cephalosporins, cefalonium's MIC90 against Gram-positive bacteria (excluding enterococci) was ≤4 µg/mL [2].

Microbiology Antimicrobial Susceptibility Bovine Mastitis MIC

Cefalonium: The Disconnect Between In Vitro MIC and In Vivo Efficacy in Mastitis Models

A key differentiator for cefalonium is the documented disconnect between its excellent in vitro MIC data and its in vivo performance in a mouse mastitis model. While MIC data indicated cefalonium and cefapirin were more active in vitro, cefazolin was found to be the most efficacious first-generation cephalosporin in vivo for treating S. aureus mastitis [1].

Pharmacodynamics In Vivo Efficacy Mouse Mastitis Model Cephalosporin

Cefalonium Spectrum of Activity: Defined Efficacy Against Mastitis-Causing Gram-Positive Pathogens

Cefalonium's spectrum of activity is well-defined against common Gram-positive pathogens implicated in bovine mastitis, including Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, and Trueperella pyogenes [1]. A large cross-sectional study in Germany found that for first-generation cephalosporins like cefalonium, the MIC90 against Gram-positive bacteria (excluding enterococci) was ≤4 µg/mL, whereas the MIC90 against Gram-negative bacteria and enterococci was ≥64 µg/mL [2].

Antimicrobial Spectrum Veterinary Microbiology Bovine Mastitis Pathogen Susceptibility

Cefalonium Pharmacokinetics: Prolonged Udder Persistence Supports Dry Cow Therapy Protocol

Cefalonium's utility in dry cow therapy is underpinned by its slow absorption from the mammary gland and prolonged persistence. Following intramammary infusion, effective levels of cefalonium in udder secretions remain for up to 10 weeks [1]. Mean blood concentrations remain relatively constant for approximately 10 days post-dosing, reflecting this slow but prolonged absorption [1]. Excretion is primarily urinary, with 7-13% of the dose eliminated in urine daily over the first three days [1].

Pharmacokinetics Drug Residue Veterinary Pharmaceutics Withdrawal Period

Cefalonium in Practice: Recommended Research and Industrial Application Scenarios


Veterinary Field Trial: Head-to-Head Comparison for Dry Cow Therapy

Procure cefalonium for use in a randomized controlled field trial directly comparing its bacteriological cure rate against another dry cow therapy, such as a cloxacillin-based product. This replicates the evidence base showing a +9.6 percentage point cure rate advantage for cefalonium against C. bovis and S. epidermidis infections [1]. This scenario provides direct, actionable data for on-farm treatment protocol decisions.

Veterinary Diagnostic Laboratory: Antimicrobial Susceptibility Testing and Surveillance

Utilize cefalonium as an analytical standard or in susceptibility test disks to generate local MIC data for S. aureus and other Gram-positive pathogens isolated from clinical mastitis cases . This application is crucial for monitoring resistance trends, where the established epidemiological cut-off value (ECV) for cefalonium is ≤0.5 µg/mL [2]. This informs veterinary practitioners on the continued viability of cefalonium as a therapeutic option.

Pharmaceutical Quality Control: Method Development and Validation

Procure high-purity cefalonium reference standards for the development and validation of analytical methods (e.g., HPLC-MS/MS) to detect and quantify drug residues in milk and tissue [3]. This supports research into withdrawal period establishment and ensures compliance with food safety regulations, a critical aspect of veterinary drug stewardship.

Veterinary Pharmacokinetic Study: Formulation Optimization

Acquire cefalonium active pharmaceutical ingredient (API) for use in comparative formulation studies. The evidence of slow, prolonged absorption and a 10-week persistence in the udder [4] provides a clear baseline for evaluating novel or generic intramammary formulations aimed at extending the duration of action or improving drug distribution within the mammary gland.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefalonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.